1-phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol
Description
1-Phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1 and a tetrazole-containing sulfanyl methyl group at position 2. The pyrazol-5-ol moiety is tautomeric with pyrazolone, a structure well-documented for its versatility in coordination chemistry and pharmaceutical applications .
Properties
Molecular Formula |
C17H14N6OS |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H14N6OS/c24-16-11-13(19-22(16)14-7-3-1-4-8-14)12-25-17-18-20-21-23(17)15-9-5-2-6-10-15/h1-11,19H,12H2 |
InChI Key |
CYKFDEQCXQZHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol can be approached through several routes. One common method involves the reaction of phenyl hydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone . This intermediate can then be further reacted with 1-phenyl-1H-tetrazole-5-thiol under appropriate conditions to yield the target compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the tetrazole ring or other functional groups.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing pyrazole and tetrazole rings.
Mechanism of Action
The mechanism by which 1-phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring, for example, is known to act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylate-containing compounds . The pyrazole ring may also contribute to the compound’s biological activity by interacting with various proteins and enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyrazolone Derivatives
3-Phenyl-1H-pyrazol-5-ol () :
This compound lacks the tetrazole sulfanyl group, simplifying its structure but limiting its coordination capabilities. Its primary applications are in basic heterocyclic synthesis. In contrast, the target compound’s tetrazole moiety enhances its ability to form metal complexes, as seen in magnesium coordination complexes (e.g., Mg(H₂O)₆₂ in ) .- 1-(4-Fluorophenyl)-3-methyl-4-phenyl-sulfanyl-1H-pyrazol-5(4H)-one (): Substitution at position 4 with a phenylsulfanyl group alters the electronic environment compared to the target compound’s position 3 substitution.
Tetrazole-Containing Derivatives
- Ethyl 4-[(4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoyl)amino]benzoate (): This compound shares the tetrazole sulfanyl group but incorporates a benzoate ester, enhancing lipophilicity.
- 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d, ): The carbonitrile group introduces strong electron-withdrawing effects, contrasting with the target compound’s hydroxyl group. This difference could influence reactivity in nucleophilic substitutions or metal coordination .
Trifluoromethyl-Substituted Pyrazoles ()
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol :
The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the target compound’s phenyl-substituted tetrazole. However, the absence of the sulfanyl group limits its metal-binding capacity. Similarity scores (e.g., 0.82 for A234793) highlight structural overlap in the pyrazole core but divergence in functional groups .
Data Table: Key Comparisons
Biological Activity
1-Phenyl-3-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-pyrazol-5-ol is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.
The compound's molecular formula is , with a molecular weight of 340.4 g/mol. Its structure includes a pyrazole ring, a phenyl group, and a tetrazole moiety linked via a sulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₆OS |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | BKZSCSJRUOOANQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Tetrazole Ring : Reaction between phenylhydrazine and sodium azide under acidic conditions.
- Sulfanylation : The tetrazole derivative is reacted with a sulfanylation agent to introduce the sulfanyl group.
- Formation of the Pyrazole Linkage : The final step involves reacting the sulfanylated tetrazole with appropriate reagents to form the pyrazole structure.
Anticancer Activity
Research indicates that compounds containing pyrazole and tetrazole moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation in various cell lines, including Jurkat and HT-29 cells.
Case Study : A study demonstrated that specific analogues of pyrazolone derivatives exhibited IC50 values less than that of doxorubicin in Jurkat cells, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed significant antibacterial effects against various strains, indicating its potential as an antimicrobial agent.
Anti-inflammatory and Analgesic Properties
Recent findings suggest that similar compounds show promising anti-inflammatory and analgesic activities. The pyrazolone derivatives have been reported to possess high probabilities (Pa values) for anti-inflammatory activity, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl ring and the presence of electron-donating groups enhance biological activity. Compounds with electronegative substituents demonstrated improved anticancer efficacy.
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Compound A | Anticancer | < 10 |
| Compound B | Anti-inflammatory | 15 |
| Compound C | Antimicrobial | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
